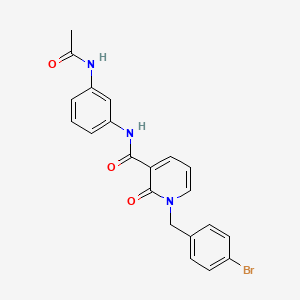

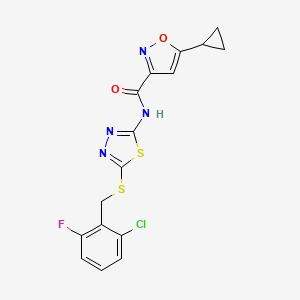

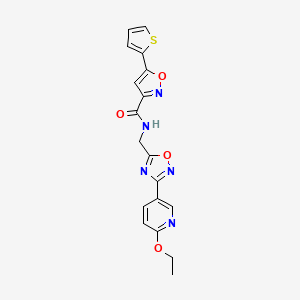

(E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a Schiff base, which is a class of compounds that feature a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen. Schiff bases are often used in organic synthesis and coordination chemistry .

Synthesis Analysis

Schiff bases are typically synthesized through a process called condensation, where an amine reacts with a carbonyl compound (like an aldehyde or ketone) to remove water and form the C=N bond .Molecular Structure Analysis

The molecular structure of a Schiff base generally consists of a planar arrangement around the C=N bond, which allows for conjugation with adjacent groups. This can lead to interesting photophysical properties .Chemical Reactions Analysis

Schiff bases can participate in a variety of chemical reactions. They can act as ligands to form coordination compounds with metals. They can also undergo reduction to form secondary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of a Schiff base can vary widely depending on its structure. Some general properties include good thermal stability and variable solubility in water and organic solvents .Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Properties

Synthesis and Transformations

This compound and its derivatives have been synthesized through various chemical reactions, highlighting the versatility of bromophenols and quinolinones as building blocks for complex molecules. For instance, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines have been obtained from red algae, showing the natural occurrence and synthetic utility of brominated compounds similar to the one (Ma et al., 2007).

Photochemistry and Photolabile Protecting Groups

Brominated hydroxyquinoline derivatives, including those similar to the target compound, have been investigated for their photochemistry, demonstrating utility as photolabile protecting groups. This highlights their potential application in releasing biologically active molecules in a controlled manner under light exposure (Fedoryak & Dore, 2002).

Catalytic Activities

Some derivatives have been utilized in the synthesis of Ni(II) complexes, which were studied for their spectroscopic, electrochemical, thermal, and antimicrobial properties. This research underscores the potential of such compounds in developing new materials with specific catalytic or biological activities (Chai et al., 2017).

Antimicrobial Studies

The compound and its derivatives have been explored for antimicrobial properties, indicating their potential as templates for designing new antimicrobial agents. This is particularly relevant for tackling resistant microbial strains and developing new therapeutic strategies (Chai et al., 2017).

Material Science Applications

The synthesis and study of these compounds contribute to the development of materials with novel properties, including those with potential applications in electronics, photonics, and as sensors. The research into their photochemical properties and interactions with light offers insights into designing materials with specific responses to light exposure (Fedoryak & Dore, 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-3-[(2-hydroxyphenyl)methylideneamino]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2O2/c23-16-10-11-18-17(12-16)20(14-6-2-1-3-7-14)21(22(27)25-18)24-13-15-8-4-5-9-19(15)26/h1-13,26H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSLLCZUUWFWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N=CC4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3016374.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3016380.png)

![2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3016386.png)